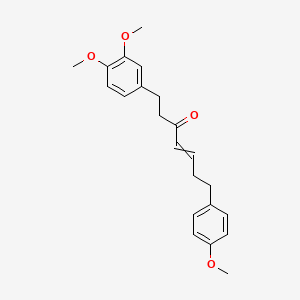
1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one is an organic compound characterized by the presence of methoxy groups attached to phenyl rings and a heptenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde.
Condensation Reaction: The aldehydes undergo a condensation reaction with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide or potassium hydroxide.
Formation of Intermediate: This reaction forms an intermediate compound, which is then subjected to further reactions to introduce the heptenone chain.
Final Product: The final step involves purification and isolation of the desired product, this compound, using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) in appropriate solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or oxidative stress.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include 1-(3,4-Dimethoxyphenyl)-7-phenylhept-4-en-3-one and 1-(4-Methoxyphenyl)-7-(3,4-dimethoxyphenyl)hept-4-en-3-one.
Uniqueness: The presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups in the same molecule provides unique chemical and biological properties, making it distinct from other related compounds.
Properties
CAS No. |
648916-73-8 |
|---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)hept-4-en-3-one |
InChI |
InChI=1S/C22H26O4/c1-24-20-13-9-17(10-14-20)6-4-5-7-19(23)12-8-18-11-15-21(25-2)22(16-18)26-3/h5,7,9-11,13-16H,4,6,8,12H2,1-3H3 |
InChI Key |
QMNGXRNIHMGDMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


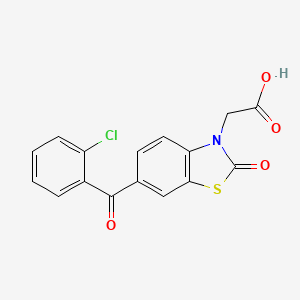
![[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea](/img/structure/B12594175.png)
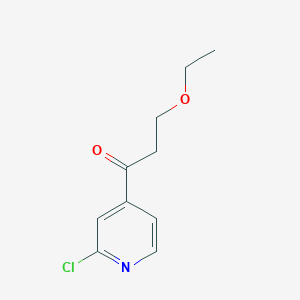
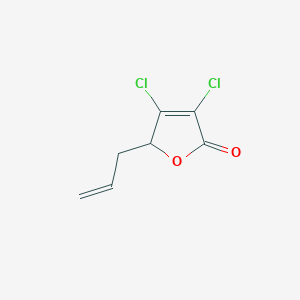
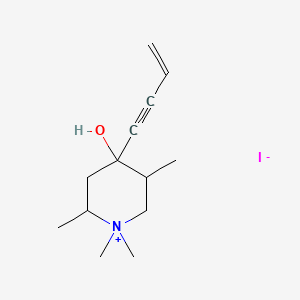
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)

![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)

![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
